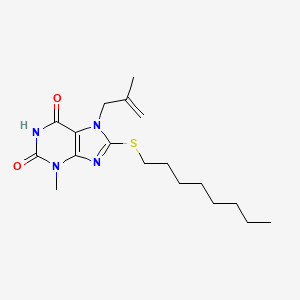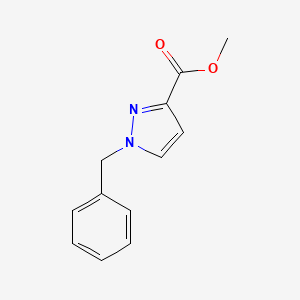
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione, also known as MPT0B392, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell proliferation, survival, and inflammation. 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione inhibits these pathways by targeting specific proteins such as Akt and IKKβ, which are key components of these pathways.
Biochemical and Physiological Effects:
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been shown to have various biochemical and physiological effects. In cancer cells, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione induces apoptosis by activating caspases and reducing the expression of anti-apoptotic proteins. In addition, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase. In inflammation, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as SOD and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has shown promising results in various studies and has the potential to be used in the treatment of various diseases. However, there are also some limitations for lab experiments. 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has low solubility in water, which can make it difficult to use in some experiments. Additionally, more studies are needed to determine the optimal dosage and administration of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione for different diseases.
Zukünftige Richtungen
There are several future directions for 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione research. One direction is to study the potential use of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione in vivo. Additionally, more studies are needed to determine the safety and toxicity of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione in humans. Finally, the development of more potent and selective analogs of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a novel small molecule compound that has shown promising results in various studies. It has the potential to be used in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The synthesis method of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves a multi-step process, and its mechanism of action involves the inhibition of various signaling pathways. 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione research, which could lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
The synthesis method of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves a multi-step process. The first step is the synthesis of 2,6-dioxopurine, which is then reacted with octylthiol to obtain 8-octylsulfanyl-2,6-dioxopurine. The next step involves the reaction of 8-octylsulfanyl-2,6-dioxopurine with 2-methylallyl bromide to obtain 7-(2-methyl-allyl)-8-octylsulfanyl-2,6-dioxopurine. Finally, the addition of a methyl group to the 3-position of the purine ring results in the synthesis of 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has anti-tumor activity in various cancer cell lines and can induce apoptosis in cancer cells. Additionally, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, 3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-octylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-5-6-7-8-9-10-11-25-18-19-15-14(22(18)12-13(2)3)16(23)20-17(24)21(15)4/h2,5-12H2,1,3-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCIEFVVLVXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methyl-allyl)-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)

![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2843788.png)
![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)
![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)






![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)
